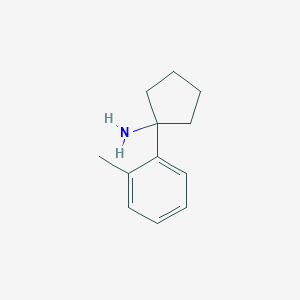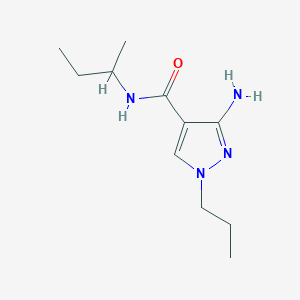
3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone, followed by subsequent functionalization steps to introduce the desired substituents.
For example, the synthesis may start with the reaction of a hydrazine derivative with a β-diketone to form a pyrazole intermediate. This intermediate can then be further reacted with appropriate reagents to introduce the amino, butan-2-yl, and propyl groups, ultimately yielding the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学研究应用
3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and antipyretic properties.
Biology: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Industry: It may be used as an intermediate in the synthesis of other valuable compounds or as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation, thereby reducing the production of inflammatory mediators. In biological research, it may interact with signaling pathways to study its effects on cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
3-amino-N-(butan-2-yl)propanamide: This compound shares the amino and butan-2-yl groups but lacks the pyrazole ring and propyl group.
3-amino-N-(butan-2-yl)benzene-1-sulfonamide: This compound contains a benzene ring instead of a pyrazole ring and has a sulfonamide group.
Uniqueness
3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structural uniqueness contributes to its distinct chemical properties and potential applications. The pyrazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound valuable for research and industrial purposes.
属性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
3-amino-N-butan-2-yl-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-4-6-15-7-9(10(12)14-15)11(16)13-8(3)5-2/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |
InChI 键 |
VOLNWUMEVZPJDF-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=N1)N)C(=O)NC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11740362.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11740370.png)
![2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11740377.png)
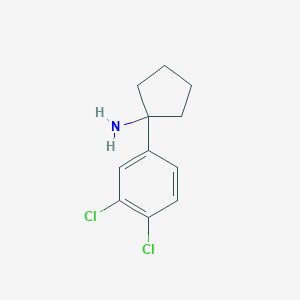
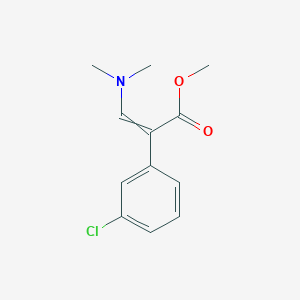
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740387.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11740389.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740390.png)

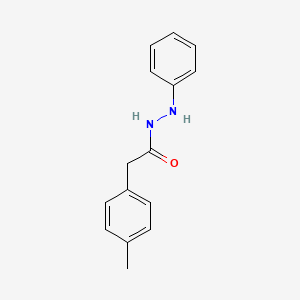
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740412.png)
![3-cyclopropyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11740423.png)

